molecular formula C24H31N3O3 B2511119 tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866040-10-0

tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B2511119
CAS RN: 866040-10-0
M. Wt: 409.53
InChI Key: LDTLHDPVXHHMGS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Research on similar compounds has explored synthetic routes and reactivity, offering insights into the design and synthesis of complex molecules. For example, studies on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have shown how modifications in the pyrazine carboxylate structure can lead to compounds with potential for varied applications, including medicinal chemistry and material science (Mironovich & Shcherbinin, 2015). This suggests that the tert-butyl pyrazinecarboxylate derivative could be synthesized through similar methodologies, focusing on its unique chemical properties for specific applications.

properties

IUPAC Name

tert-butyl 4-[4-[[(4-methylbenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-18-5-9-20(10-6-18)22(28)25-17-19-7-11-21(12-8-19)26-13-15-27(16-14-26)23(29)30-24(2,3)4/h5-12H,13-17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTLHDPVXHHMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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